Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate
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Description
“Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate” is a chemical compound. It belongs to the class of thiophene-based analogs, which have been of interest to scientists due to their potential as biologically active compounds . Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The specific molecular structure of “this compound” is not provided in the retrieved papers.Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not provided in the retrieved papers.Future Directions
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate are the Plasmodium falciparum cysteine proteases falcipain 2 (FP-2) and falcipain 3 (FP-3) . These enzymes play a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum, by degrading host hemoglobin to provide essential amino acids for the parasite .
Mode of Action
This compound interacts with its targets, FP-2 and FP-3, by forming well-defined and stable receptor-ligand interactions . This interaction inhibits the activity of these enzymes, thereby disrupting the life cycle of the malaria parasite .
Biochemical Pathways
The inhibition of FP-2 and FP-3 disrupts the hemoglobin degradation pathway, which is vital for the survival and proliferation of the malaria parasite . This disruption leads to the death of the parasite, thereby preventing the progression of the disease .
Result of Action
The inhibition of FP-2 and FP-3 enzymes results in the disruption of the malaria parasite’s life cycle, leading to the death of the parasite . This makes this compound a potential candidate for the development of new antimalarial drugs .
Properties
IUPAC Name |
methyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-13-7-9-14(10-8-13)29(25,26)22-17-6-4-3-5-15(17)18(23)21-19-16(11-12-28-19)20(24)27-2/h3-12,22H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQRJSCOSADHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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